molecular formula C18H15ClN2O3 B12169730 4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

Cat. No.: B12169730
M. Wt: 342.8 g/mol
InChI Key: HMFBDEZIYQDZAS-UHFFFAOYSA-N
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Description

4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a chloro substituent. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chloro substituent can be introduced via electrophilic substitution reactions.

This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be essential to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is unique due to its combination of an indole ring, a chloro substituent, and a benzoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

4-[[[2-(5-chloroindol-1-yl)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C18H15ClN2O3/c19-15-5-6-16-14(9-15)7-8-21(16)11-17(22)20-10-12-1-3-13(4-2-12)18(23)24/h1-9H,10-11H2,(H,20,22)(H,23,24)

InChI Key

HMFBDEZIYQDZAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

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